3-甲氧基丙酰胺

描述

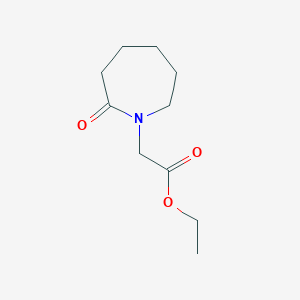

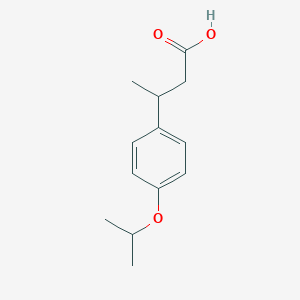

3-Methoxypropanamide is a chemical compound with the molecular formula C4H9NO2 . It has an average mass of 103.120 Da and a Monoisotopic mass of 103.063332 Da .

Synthesis Analysis

The synthesis of 3-Methoxypropanamide involves several steps. One study discusses the thermal decomposition of 3-Methoxypropylamine, a related compound, under various conditions . Another source mentions the use of 3-Methoxypropylamine as a precursor in the synthesis of 3-Methoxypropanamide .

Molecular Structure Analysis

The molecular structure of 3-Methoxypropanamide can be analyzed using various tools. For instance, MolView, a structural formula editor and 3D model viewer, can be used to convert the molecule into a 3D model .

Chemical Reactions Analysis

The chemical reactions involving 3-Methoxypropanamide can be complex. A systematic approach to reactive chemicals analysis discusses how certain chemicals can undergo uncontrollable hazardous reactions under a variety of conditions .

Physical And Chemical Properties Analysis

3-Methoxypropanamide is a powder with a melting point of 48-50 degrees Celsius . More detailed physical and chemical properties can be analyzed using various techniques discussed in a chapter on Physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research .

科学研究应用

抗真菌活性

杨等人(2017年)的研究专注于合成新型取代的3,3,3-三氟-2-甲氧基-N-甲基-N,2-二苯基丙酰胺。这些化合物源自α-羟基乙酰胺,表现出中等的抗真菌活性,扩展了类似化合物在抗真菌研究中的潜在应用(Yang et al., 2017)。

营养保健应用

Płowuszyńska和Gliszczyńska(2021年)探讨了对3-甲氧基肉桂酸(p-MCA)的研究,这是一种与3-甲氧基丙酰胺在结构上相关的化合物。他们的研究突出了其广泛的生物学有用性和在治疗和营养保健领域的潜在应用,特别是在食品工业中(Płowuszyńska & Gliszczyńska,2021年)。

食品安全和污染物减少

吴等人(2018年)研究了3-氨基丙酰胺(3-APA),与3-甲氧基丙酰胺密切相关,以减少食品中的丙烯酰胺。他们发现3-APA可以与丙烯酰胺形成加合物,显著减少其存在,从而减少食品产品中的潜在毒性(Wu et al., 2018)。

抗惊厥特性

Rogawski等人(2015年)讨论了含有与3-甲氧基丙酰胺类似结构的抗癫痫药拉科萨胺。他们指出其通过增强慢速钠通道失活的独特作用方式,突显了其在治疗癫痫和其他中枢神经系统疾病中的潜力(Rogawski et al., 2015)。

化学合成和修饰

Ju等人(2019年)报告了使用N-甲氧基酰胺作为酰胺试剂对C(sp2)-H键进行Rh(III)-催化酰胺化的研究。这项研究展示了N-甲氧基酰胺衍生物(如3-甲氧基丙酰胺)在有机合成领域的多功能性,特别是用于开发新的生物活性分子(Ju et al., 2019)。

抗抑郁潜力

Kurhe等人(2014年)探讨了3-甲氧基-N-p-甲苯基喹喔啉-2-羧酰胺(QCM-4)的抗抑郁潜力,这是一种与3-甲氧基丙酰胺在结构上相似的化合物。他们的研究表明,QCM-4可以减轻肥胖小鼠的抑郁症,为相关化合物在治疗抑郁症和肥胖共病中的潜在治疗应用提供了见解(Kurhe et al., 2014)。

安全和危害

The safety data sheet for 3-Methoxypropanamide indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

作用机制

Target of Action

The primary targets of 3-Methoxypropanamide are voltage-gated sodium channels, specifically Na(v)1.7, Na(v)1.3, and Na(v)1.8 . These channels play a critical role in the excitability of nociceptors, which are pain-sensing neurons . Na(v)1.7 is highly expressed in nociceptors and plays crucial roles in human pain and hereditary painful neuropathies . Na(v)1.3 is up-regulated in sensory neurons following chronic inflammation and nerve injury . Na(v)1.8 has been implicated in inflammatory and neuropathic pain mechanisms .

Mode of Action

3-Methoxypropanamide interacts with its targets, the voltage-gated sodium channels, by substantially reducing the currents of all three types (Na(v)1.7, Na(v)1.3, and Na(v)1.8) . Instead, it exhibits substantially slower kinetics, suggesting that 3-Methoxypropanamide interacts with slow-inactivated sodium channels .

Biochemical Pathways

The interaction of 3-Methoxypropanamide with its targets affects the sodium channel pathways, leading to downstream effects. The compound’s interaction with slow-inactivated sodium channels results in a reduction of the currents of Na(v)1.7, Na(v)1.3, and Na(v)1.8 . This interaction and the subsequent reduction in currents can influence the excitability of nociceptors, potentially affecting pain sensation .

Result of Action

The molecular and cellular effects of 3-Methoxypropanamide’s action primarily involve the reduction of currents in voltage-gated sodium channels . This reduction can influence the excitability of nociceptors, potentially affecting pain sensation . The compound’s interaction with slow-inactivated sodium channels suggests that it may be more effective than other compounds at selectively blocking the electrical activity of neurons that are chronically depolarized compared with those at more normal resting potentials .

属性

IUPAC Name |

3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXCLLWXDHBFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413418 | |

| Record name | 3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15438-67-2 | |

| Record name | 3-methoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of (R)-Lacosamide, a derivative of 3-Methoxypropanamide, in treating epilepsy?

A1: (R)-Lacosamide, a derivative of 3-Methoxypropanamide, functions as an antiepileptic drug by preferentially interacting with slow-inactivated voltage-gated sodium channels (VGSCs). [, ] This interaction stabilizes the slow-inactivated state of VGSCs, reducing neuronal hyperexcitability, a hallmark of epilepsy.

Q2: Does (R)-Lacosamide interact with any other proteins besides VGSCs?

A2: Research suggests that (R)-Lacosamide also binds to collapsin response mediator protein 2 (CRMP-2). [] This interaction appears to modulate the effects of (R)-Lacosamide on VGSC slow inactivation, suggesting an additional mechanism of action.

Q3: How does the structure of (R)-Lacosamide compare to other antiepileptic drugs?

A3: Interestingly, a novel class of pyrrolidine-2,5-diones, designed as potential broad-spectrum hybrid anticonvulsants, incorporate structural elements from established antiepileptic drugs like ethosuximide, levetiracetam, and (R)-Lacosamide. [] These hybrid compounds exhibit promising anticonvulsant activity in various animal models.

Q4: Have any degradation products of (R)-Lacosamide been identified?

A4: Yes, stability studies have shown that (R)-Lacosamide undergoes degradation under certain conditions. Two major degradation products have been identified: (R)-2-amino-N-benzyl-3-methoxypropanamide (DP-I) and 3-benzyl-2-hydroxy-5-(methoxymethyl)-2-methylimidazolidin-4-one (DP-II). []

Q5: How do the pharmacological properties of (R)-Lacosamide enantiomers differ?

A5: Studies on the stereoisomers of compound 33, a pyrrolidine-2,5-dione hybrid incorporating elements of (R)-Lacosamide, revealed significant differences in anticonvulsant activity. The R(+)-33 enantiomer demonstrated superior efficacy compared to its counterpart in both MES and 6 Hz seizure models. []

Q6: What is the potential of 3-Methoxypropanamide derivatives in pain management?

A6: Research indicates that 3-Methoxypropanamide derivatives, particularly compound 33, display promising antinociceptive properties. [] This compound has shown efficacy in reducing pain responses in various pain models, including formalin-induced tonic pain, capsaicin-induced neurogenic pain, and notably, oxaliplatin-induced neuropathic pain in mice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)

![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)

![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)